molecular formula C23H21N5O2 B2960559 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1291862-47-9

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No. B2960559
CAS RN: 1291862-47-9
M. Wt: 399.454
InChI Key: NXMJQVXTURKXLV-UHFFFAOYSA-N
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Description

The compound contains an indole group, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties . The compound also contains a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one group, which is a type of pyrazole. Pyrazoles are known for their wide range of biological activities.


Synthesis Analysis

While specific synthesis methods for this compound are not available, indole derivatives can be synthesized from various precursors . For instance, (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. Indole derivatives are known to undergo a variety of reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Indole derivatives are known to have various biological activities, including anti-inflammatory, anticancer, antimicrobial, and more .

Future Directions

Future research could focus on exploring the biological activities of this compound and developing efficient synthesis methods. Given the biological importance of indole derivatives , this compound could have potential applications in medicinal chemistry.

properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-2-16-7-9-17(10-8-16)19-13-21-23(30)27(24-15-28(21)25-19)14-22(29)26-12-11-18-5-3-4-6-20(18)26/h3-10,13,15H,2,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMJQVXTURKXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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